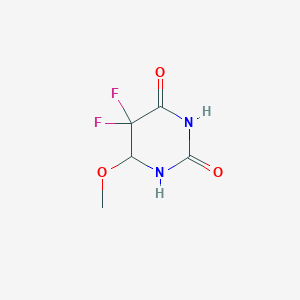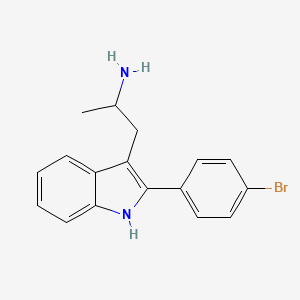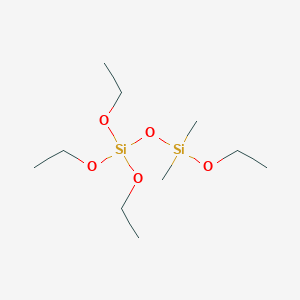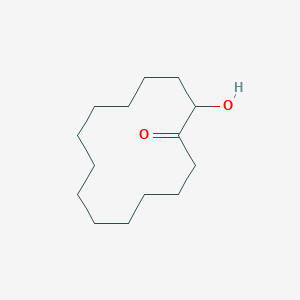![molecular formula C11H17Cl B14642994 3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene CAS No. 56143-97-6](/img/structure/B14642994.png)
3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2,7,7-trimethylbicyclo[411]oct-2-ene is a bicyclic organic compound with the molecular formula C11H17Cl It is characterized by a bicyclo[411]octane framework, which includes a chlorine atom and three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene typically involves the chlorination of 2,7,7-trimethylbicyclo[4.1.1]oct-2-ene. This can be achieved through the use of chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: Reduction of the compound can lead to the formation of saturated bicyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.
Reduction Reactions: Catalytic hydrogenation using palladium or platinum catalysts is a typical method.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: Products include ketones, aldehydes, and carboxylic acids.
Reduction Reactions: Products include fully saturated bicyclic compounds.
Applications De Recherche Scientifique
3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for understanding biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,7,7-Trimethylbicyclo[4.1.1]oct-3-en-2-one
- 7,7-Dimethyl-2-methylenebicyclo[4.1.1]oct-3-ene
- Bicyclo[3.2.1]oct-2-ene
Uniqueness
3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
56143-97-6 |
|---|---|
Formule moléculaire |
C11H17Cl |
Poids moléculaire |
184.70 g/mol |
Nom IUPAC |
3-chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene |
InChI |
InChI=1S/C11H17Cl/c1-7-9-6-8(11(9,2)3)4-5-10(7)12/h8-9H,4-6H2,1-3H3 |
Clé InChI |
ASDIKVPMJZYDSU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CCC2CC1C2(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14642915.png)
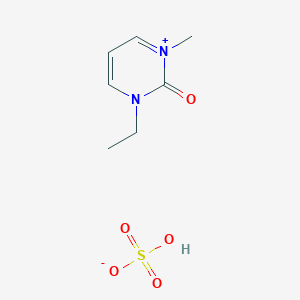
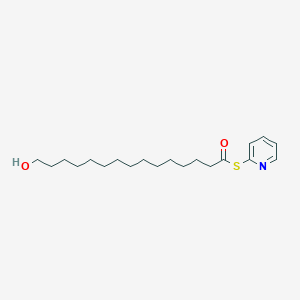

![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione](/img/structure/B14642934.png)
![Morpholine, 4-[[(phenylthio)methyl]sulfonyl]-](/img/structure/B14642936.png)
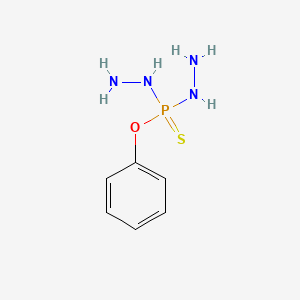
![Trimethyl[(2E)-1-methyl-2-butenyl]silane](/img/structure/B14642944.png)
